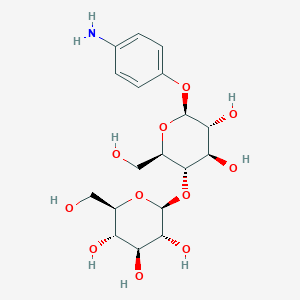

4-Aminophenyl b-D-cellobioside

Description

Significance of Aryl Glycosides as Biochemical Probes

Aryl glycosides are a class of molecules where a sugar moiety is linked to an aromatic group (aryl group) via a glycosidic bond. This structure makes them exceptionally useful as biochemical probes, particularly for monitoring and characterizing enzyme activity. The aromatic portion of the molecule can be designed to produce a detectable signal, such as color or fluorescence, upon enzymatic cleavage of the glycosidic bond. This allows researchers to quantify the activity of glycosidase enzymes, which are crucial in various biological processes, including the breakdown of biomass. chemsynlab.com The stability and synthetic versatility of aryl glycosides have made them staples in enzyme kinetics and inhibitor screening assays. nih.gov

Overview of Cellobiose (B7769950) and its Derivatives in Glycoscience

Cellobiose is a disaccharide composed of two β-glucose units linked by a β(1→4) bond. wikipedia.org It is the fundamental repeating unit of cellulose (B213188), the most abundant biopolymer on Earth. While cellobiose itself is a key molecule in the study of cellulose degradation, its derivatives are of particular interest in glycoscience. wikipedia.orgdrugbank.com By chemically modifying cellobiose, scientists can create a range of tools for various research applications. These derivatives can be used as substrates to study the specificity of cellulolytic enzymes or as building blocks for the synthesis of more complex oligosaccharides and glycoconjugates. researchgate.net

Role of 4-Aminophenyl β-D-Cellobioside in Advancing Enzymatic and Glycoconjugate Research

4-Aminophenyl β-D-cellobioside is a derivative of cellobiose that features a 4-aminophenyl group attached to the anomeric carbon. This compound uniquely combines the structural features of an aryl glycoside and a cellobiose derivative, making it a valuable tool in both enzymatic and glycoconjugate research. The cellobiose core serves as a substrate for cellulases, particularly cellobiohydrolases and β-glucosidases, which are key enzymes in the breakdown of cellulose. drugbank.com

The presence of the 4-aminophenyl group provides a reactive handle for further chemical modifications. The primary amine group can be diazotized to create a reactive diazonium salt, which can then be coupled to other molecules, such as proteins, to form glycoconjugates. This dual functionality allows 4-Aminophenyl β-D-cellobioside to be used not only for detecting and characterizing enzyme activity but also as a precursor for creating more complex biomolecules for targeted research applications. For instance, it has been used as a substrate in the development of electrochemical biosensors for detecting cellulolytic fungi. mdpi.com

Chemical and Physical Properties of 4-Aminophenyl β-D-cellobioside

The utility of 4-Aminophenyl β-D-cellobioside in research is underpinned by its specific chemical and physical properties.

| Property | Value |

| CAS Number | 42935-24-0 |

| Molecular Formula | C₁₈H₂₇NO₁₁ |

| Molecular Weight | 433.41 g/mol |

| Appearance | Off-white powder lookchem.com |

| Solubility | Soluble in water |

Synthesis of 4-Aminophenyl β-D-cellobioside

The synthesis of 4-Aminophenyl β-D-cellobioside can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

A common chemical route for synthesizing aryl β-glycosides like 4-Aminophenyl β-D-cellobioside is the Koenigs-Knorr method. This method typically involves the reaction of a per-acetylated glycosyl halide, such as acetobromocellobiose, with 4-nitrophenol (B140041). The resulting 4-nitrophenyl β-D-cellobioside heptaacetate can then be catalytically hydrogenated to reduce the nitro group to an amine and subsequently deacetylated to yield the final product. An alternative approach involves the direct glycosylation of p-aminophenol with cellobiose octaacetate.

Enzymatic Synthesis

Enzymatic synthesis offers a more regioselective and environmentally benign alternative to chemical methods. Glycoside hydrolases or engineered glycosyltransferases can be used to catalyze the formation of the glycosidic bond. For example, engineered β-glucosidases from Trichoderma reesei have been shown to catalyze the transfer of cellobiose from a donor substrate to a p-aminophenol acceptor in a process known as transglycosylation.

Applications in Biochemical Research

The unique structure of 4-Aminophenyl β-D-cellobioside lends itself to several important applications in the laboratory.

Use as a Chromogenic and Electrochemical Substrate

While 4-nitrophenyl β-D-cellobioside is a more direct chromogenic substrate, 4-Aminophenyl β-D-cellobioside can also be used in enzyme assays where the product, 4-aminophenol (B1666318), is subsequently detected. A more advanced application is its use as an electrochemical substrate. The enzymatic hydrolysis of 4-Aminophenyl β-D-cellobioside by cellulase (B1617823) releases 4-aminophenol, which is an electroactive compound. mdpi.com This product can be oxidized at an electrode, generating a measurable electrical current that is proportional to the enzyme's activity. This principle has been applied to develop sensitive methods for detecting cellulolytic fungi. mdpi.com

Role in Characterizing Cellulase and β-Glucosidase Activity

4-Aminophenyl β-D-cellobioside serves as a valuable substrate for characterizing the activity of various glycosidases involved in cellulose degradation. It is used to study the kinetics and substrate specificity of enzymes like endoglucanases and β-glucosidases from different microbial sources. chemsynlab.com Such studies are fundamental to understanding the mechanisms of biomass conversion, which is crucial for biofuel research.

Application as a Building Block for Glycoconjugate Synthesis

The primary amino group on the phenyl ring of 4-Aminophenyl β-D-cellobioside provides a versatile point of attachment for creating more complex molecules. Through diazotization, the compound can be converted into a reactive intermediate that readily couples with electron-rich amino acid residues, such as tyrosine, on proteins. This allows for the synthesis of protein-carbohydrate conjugates. These glycoconjugates are useful tools for studying protein-carbohydrate interactions and for developing targeted biological probes.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(4-aminophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO11/c19-7-1-3-8(4-2-7)27-17-15(26)13(24)16(10(6-21)29-17)30-18-14(25)12(23)11(22)9(5-20)28-18/h1-4,9-18,20-26H,5-6,19H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHWUNNDLIWPAO-KFRZSCGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Aminophenyl β D Cellobioside and Its Precursors

Chemoenzymatic Synthesis Approaches of Glycosidic Linkages

Chemoenzymatic synthesis offers a powerful alternative to purely chemical methods, leveraging the high selectivity of enzymes to form glycosidic bonds, often under milder conditions. mdpi.com This approach is particularly advantageous for complex oligosaccharide synthesis.

Engineered glycosidases, known as glycosynthases, are particularly effective. These mutant enzymes are devoid of hydrolytic activity but can efficiently catalyze transglycosylation reactions. researchgate.net For instance, a glycosynthase derived from Bacillus licheniformis (the E134A mutant) demonstrates regiospecificity in forming β-1,4-glycosidic bonds using α-glycosyl fluoride (B91410) donors and various aryl monosaccharide or cellobioside acceptors. researchgate.net Yields for these reactions can be high, ranging from 70-90% with suitable acceptors. researchgate.net

Glycoside hydrolases, which normally break down glycosidic bonds, can also be used in reverse to synthesize them through transglycosylation. Engineered β-glucosidases from sources like Trichoderma reesei have shown the ability to transfer cellobiose (B7769950) from an activated donor (such as cellobiose octaacetate) to a p-aminophenol acceptor. One-pot chemoenzymatic systems, combining multiple enzymes, further streamline the synthesis of complex glycosides by minimizing intermediate purification steps. nih.govnih.gov

A notable chemoenzymatic strategy involves the initial chemical synthesis of an anomeric mixture of glycosides, followed by the selective enzymatic hydrolysis of the unwanted anomer. mdpi.com For example, a β-N-acetylhexosaminidase from Penicillium oxalicum can be used to selectively remove the β-anomer from an α/β mixture of 4-nitrophenyl-2-acetamido-2-deoxy-D-galactopyranoside, leaving the pure α-anomer. mdpi.com This principle can be applied to purify the desired β-anomer of cellobiosides by selecting an enzyme specific for the α-linkage.

Chemical Synthesis Routes to β-D-Cellobiosides

Traditional chemical synthesis remains a cornerstone for producing aryl β-D-cellobiosides, offering scalability and access to a wide range of derivatives. These methods typically rely on the activation of a protected carbohydrate donor for reaction with an aglycone acceptor.

The Koenigs-Knorr reaction is a classic and widely used method for synthesizing aryl glycosides. wiley-vch.de In the context of 4-aminophenyl β-D-cellobioside, the synthesis often begins with the peracetylation of cellobiose to protect its hydroxyl groups. This acetylated sugar is then treated with an acid like HBr to form a reactive glycosyl bromide donor (e.g., acetobromo-α-cellobiose). This donor is subsequently reacted with the aglycone, typically p-nitrophenol, in the presence of a promoter like a silver or mercury salt. The resulting p-nitrophenyl β-D-cellobioside heptaacetate is then deacetylated and the nitro group is reduced to yield the final product.

Phase-transfer catalysis represents another effective strategy for aryl glycoside synthesis. This method has been used to prepare a series of substituted aryl β-glycosides by reacting a per-O-acetylated α-glycosyl bromide with the corresponding phenol (B47542) under phase-transfer conditions. nih.gov Thioglycosides are also valuable donors in glycosylation due to their stability and diverse activation methods. mdpi.com For instance, acetylglycosyl bromides can be condensed with p-nitrothiophenol, followed by deacylation and reduction of the nitro group to form p-aminophenyl 1-thioglycopyranosides. researchgate.net

A summary of common glycosylation strategies is presented below.

| Glycosylation Strategy | Donor | Acceptor | Key Features |

| Koenigs-Knorr Reaction | Peracetylated glycosyl bromide | p-Nitrophenol | Classic method, good stereocontrol for β-anomers. wiley-vch.de |

| Phase-Transfer Glycosidation | Per-O-acetylated α-glycosyl bromide | Phenols | Avoids heavy metal promoters. nih.gov |

| Thioglycoside Activation | Acetylglycosyl bromide | p-Nitrothiophenol | Forms stable thioglycosidic linkage. mdpi.comresearchgate.net |

| Enzymatic Transglycosylation | Cellobiose octaacetate | p-Aminophenol | High regioselectivity and stereoselectivity. |

Achieving stereochemical control at the anomeric center is critical in glycoside synthesis. The formation of the β-glycosidic linkage is paramount for 4-aminophenyl β-D-cellobioside. In chemical synthesis, this is often achieved through neighboring group participation (NGP) . mdpi.com When using acetyl-protected glycosyl donors, the acetyl group at the C-2 position participates in the reaction mechanism. It forms a cyclic acyloxonium ion intermediate that blocks the α-face of the sugar ring. This forces the incoming nucleophile (the aglycone) to attack from the β-face, resulting in the exclusive or predominant formation of the 1,2-trans-glycoside (the β-anomer). mdpi.com

While NGP is a powerful tool, the lack of such control can lead to a mixture of α and β anomers, necessitating complex purification. beilstein-journals.org Asymmetric catalysis and the use of chiral auxiliaries are advanced strategies employed to influence the stereochemical outcome of reactions, although NGP remains the most direct method for achieving the β-configuration in this specific synthesis. numberanalytics.com

Glycosylation Strategies for Aryl Glycosides

Synthesis of the 4-Aminophenyl Aglycone Moiety

The 4-aminophenyl group is typically introduced using a precursor that is more stable under glycosylation conditions. The most common precursor is 4-nitrophenol (B140041) . The phenolic hydroxyl group of 4-nitrophenol acts as the nucleophile that attacks the anomeric carbon of the activated cellobiose donor.

After the glycosidic bond is formed and the protecting groups (like acetates) are removed, the synthesis is completed by the reduction of the nitro group to an amine. This transformation is commonly achieved via catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or palladium on barium sulfate (B86663) in the presence of hydrogen gas. researchgate.net This method is efficient and clean, converting the p-nitrophenyl glycoside into the desired 4-aminophenyl glycoside. This indirect route avoids potential side reactions that could occur with the free amino group of 4-aminophenol (B1666318) during the initial glycosylation step. ontosight.ai

Derivatization and Functionalization of 4-Aminophenyl β-D-Cellobioside

The structure of 4-aminophenyl β-D-cellobioside contains two key functionalities for further derivatization: the seven hydroxyl groups on the cellobiose unit and the aromatic amine on the aglycone.

The primary amino group is particularly useful for conjugation chemistry. It can be converted into a reactive diazonium salt using nitrous acid. This diazonium intermediate can then readily couple with electron-rich aromatic residues on proteins, such as tyrosine, to form stable azo linkages. This strategy is widely used to attach carbohydrate antigens to carrier proteins for immunological studies or to immobilize the glycoside on a solid support for affinity chromatography. nih.gov

Acetylated derivatives of 4-aminophenyl β-D-cellobioside are important synthetic intermediates. The fully acetylated version, 4-aminophenyl β-D-cellobioside heptaacetate, has all seven of its sugar hydroxyl groups protected as acetate (B1210297) esters. synthose.combiomart.cn

These acetylated compounds are more soluble in organic solvents, which facilitates purification and subsequent chemical manipulations.

Post-Synthetic Modifications for Research Applications

The presence of the aromatic amine group in 4-aminophenyl β-D-cellobioside provides a versatile handle for a variety of post-synthetic modifications, enabling its use in a wide range of research applications.

One of the most common modifications is its use as a ligand in affinity chromatography for the purification of cellulolytic enzymes. nih.gov The aminophenyl group can be chemically coupled to a solid support, such as Sepharose, to create an affinity matrix. This matrix can then selectively bind to cellulases, particularly cellobiohydrolases, from a crude enzyme mixture. nih.gov The bound enzymes can subsequently be eluted in a purified form.

Furthermore, the amino group allows for the conjugation of 4-aminophenyl β-D-cellobioside to other molecules to create probes for studying carbohydrate-protein interactions. For example, it can be coupled to fluorescent dyes or biotin, facilitating the detection and visualization of its binding to specific proteins or cell surface receptors. mdpi.com This is particularly valuable in glycobiology for investigating the roles of carbohydrate-binding proteins (lectins) in various biological processes.

The amino group can also be diazotized and then coupled to proteins, a technique that has been used to create neoglycoproteins. These synthetic glycoproteins are instrumental in immunological studies and for investigating the specificity of carbohydrate-binding antibodies.

Another significant application is in the development of substrates for enzyme assays. While 4-nitrophenyl β-D-cellobioside itself is a chromogenic substrate for cellulases, the amino derivative can be further modified to create substrates with different detection properties, such as fluorogenic or chemiluminescent signals, offering enhanced sensitivity. nrel.gov

| Application | Modification Strategy | Research Area |

| Affinity Chromatography | Covalent coupling to a solid support (e.g., Sepharose). nih.gov | Enzyme purification (Cellulases). nih.gov |

| Carbohydrate Probes | Conjugation to fluorescent dyes or biotin. mdpi.com | Glycobiology, protein-carbohydrate interaction studies. mdpi.com |

| Neoglycoproteins | Diazotization and coupling to proteins. | Immunology, antibody specificity studies. |

| Enzyme Substrates | Derivatization to create fluorogenic or chemiluminescent reporters. nrel.gov | Enzymology, high-throughput screening. nrel.gov |

Enzymatic Applications and Glycoside Hydrolase Interaction Studies

Substrate Specificity Profiling with Cellulolytic Enzymes

4-Aminophenyl b-D-cellobioside is widely employed to profile the substrate specificity of a range of cellulolytic enzymes. Its hydrolysis, which releases the chromogenic compound 4-aminophenol (B1666318), provides a means to assess and differentiate the activity of enzymes that act on β-1,4-glycosidic linkages.

Interaction with Exo- and Endo-Cellulases

The enzymatic breakdown of cellulose (B213188) is a complex process involving the synergistic action of endo- and exo-cellulases. oregonstate.edu this compound and its derivatives are instrumental in distinguishing between the activities of these two classes of enzymes. americanchemicalsuppliers.com

Exo-cellulases, specifically cellobiohydrolases (CBHs), cleave cellobiose (B7769950) units from the ends of cellulose chains. nih.gov These enzymes can hydrolyze this compound, releasing 4-aminophenol. chemsrc.com This substrate has been used as an affinity ligand for the purification of exo-acting cellulases, such as cellobiohydrolases, due to their preferential binding. researchgate.net

Endo-cellulases, on the other hand, cleave internal β-1,4-glycosidic bonds within the cellulose polymer at random. nih.gov While their primary substrates are longer cellulose chains, some endoglucanases also exhibit activity towards this compound, although often to a lesser extent than cellobiohydrolases. nih.govchemsrc.com The ability to use this substrate in the presence of specific inhibitors allows for the selective measurement of exoglucanase activity in a mixture containing both endo- and exo-glucanases. nih.gov

Activity with β-Glucosidases and Glycoside Hydrolase Family Members (e.g., GH3, GH7)

Beyond the broad categories of endo- and exo-cellulases, this compound is a key substrate for characterizing specific glycoside hydrolase (GH) families.

β-Glucosidases: These enzymes are crucial for the final step of cellulose hydrolysis, breaking down cellobiose into glucose. oregonstate.edu β-glucosidases readily hydrolyze this compound. chemsrc.com However, their activity can interfere with assays for exoglucanases. This is often overcome by using specific inhibitors of β-glucosidases, such as D-glucono-1,5-δ-lactone, which allows for the specific measurement of exoglucanase activity. nih.gov

Glycoside Hydrolase Family 3 (GH3): This family includes a diverse range of enzymes, many of which are β-glucosidases. cazypedia.orgebi.ac.uk For instance, a recombinant GH3 enzyme from the rumen bacterium Prevotella bryantii B14, CdxA, has been shown to catalyze the release of pNP from pNP-β-D-cellobioside, a structurally similar chromogenic substrate. nih.gov Enzymes from this family, such as those from Aspergillus oryzae, have been characterized using nitrophenyl-β-D-cellobioside substrates. chemsynlab.com

Glycoside Hydrolase Family 7 (GH7): This family primarily consists of cellobiohydrolases, which are major components of fungal cellulase (B1617823) systems. nih.govnrel.gov These enzymes act processively on cellulose chains. nrel.gov GH7 cellobiohydrolases, such as TrCel7A from Trichoderma reesei and PcCel7D from Phanerochaete chrysosporium, have been extensively studied using chromogenic substrates like p-nitrophenyl-β-D-cellobioside (pNPC). nih.gov The kinetics of hydrolysis of these substrates can vary significantly among different enzymes within the GH7 family. pdbj.org

Kinetic Characterization of Enzymatic Hydrolysis

The use of this compound and its analogs allows for detailed kinetic studies of cellulolytic enzymes, providing insights into their catalytic mechanisms and efficiency.

Determination of Michaelis-Menten Parameters (K_m, k_cat)

The Michaelis-Menten model is fundamental to describing enzyme kinetics. The parameters K_m (Michaelis constant) and k_cat (catalytic rate constant) are crucial for understanding enzyme-substrate affinity and turnover rate, respectively.

Studies on GH7 cellobiohydrolases using chromogenic substrates like nitrophenyl-β-D-cellobiosides have revealed significant differences in their kinetic parameters. For example, PcCel7D consistently exhibits higher turnover rates (k_cat) but also higher K_m values compared to TrCel7A, suggesting a weaker apparent substrate affinity that is compensated for by faster hydrolysis. diva-portal.org The kinetic parameters for the hydrolysis of o-nitrophenyl-β-D-cellobioside (oNPC) and p-nitrophenyl-β-D-cellobioside (pNPC) by TrCel7A and PcCel7D have been determined, highlighting the distinct kinetic behaviors of these enzymes. diva-portal.org

Table 1: Michaelis-Menten Parameters for Hydrolysis by GH7 Cellobiohydrolases

Kinetic parameters for the hydrolysis of different nitrophenyl-β-D-cellobioside substrates by Trichoderma reesei Cel7A (TrCel7A) and Phanerochaete chrysosporium Cel7D (PcCel7D). diva-portal.org

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹mM⁻¹) |

|---|---|---|---|---|

| TrCel7A | oNPC | 0.08 ± 0.01 | 0.0016 ± 0.0001 | 0.020 |

| pNPC | 0.30 ± 0.02 | 0.062 ± 0.002 | 0.21 | |

| PcCel7D | oNPC | 37 ± 4 | 0.37 ± 0.02 | 0.010 |

| pNPC | 15 ± 1 | 0.12 ± 0.01 | 0.008 |

Analysis of Hydrolysis Rates and Product Formation

The rate of enzymatic hydrolysis of this compound is directly proportional to the concentration of the active enzyme under saturating substrate conditions. This allows for the quantification of enzyme activity. The primary products of the hydrolysis are cellobiose and 4-aminophenol. oregonstate.edu The release of the chromogenic 4-aminophenol can be monitored spectrophotometrically to determine the hydrolysis rate.

The analysis of hydrolysis products is crucial for understanding the mode of action of the enzyme. For instance, the specific cleavage of the glycosidic bond between the cellobiose moiety and the aminophenyl group is characteristic of exoglucanase activity. nih.gov High-performance liquid chromatography (HPLC) is a powerful technique for the detailed analysis of hydrolysis products, although it is more complex than simple spectrophotometric assays. oregonstate.edu

Non-Productive Binding Kinetics and their Influence on Activity

A significant factor influencing the observed kinetics of cellulase activity is non-productive binding. This occurs when the substrate binds to the enzyme in a manner that does not lead to catalysis. For GH7 cellobiohydrolases, structural studies have revealed that non-productive binding of chromogenic substrates at the product site is a dominant binding mode. nih.gov

This non-productive binding can significantly impact the apparent kinetic parameters. The strength of this non-productive binding is a key determinant of the activity characteristics of these enzymes on chromogenic substrates. nih.govdiva-portal.org For example, the strong binding but slow hydrolysis of oNPC by TrCel7A suggests that a significant portion of the enzyme-substrate complexes are non-productive. diva-portal.org This phenomenon can lead to an underestimation of the true catalytic potential of the enzyme and highlights the importance of considering non-productive binding when interpreting kinetic data from artificial substrates. nih.gov The processive action of these enzymes is dependent on a strong affinity for the product binding sites, which can also contribute to product inhibition. nih.gov

Elucidation of Enzymatic Catalytic Mechanisms

The study of how enzymes function at a molecular level is crucial for understanding biological processes and for the development of new biotechnologies. 4-Aminophenyl β-D-cellobioside plays a significant role in these investigations.

Role as a Model Substrate for Active Site Studies

4-Aminophenyl β-D-cellobioside serves as a model substrate for probing the active sites of glycoside hydrolases. sfu.ca The interaction between this substrate and the enzyme's active site can provide insights into the specific amino acid residues involved in binding and catalysis. sfu.ca For instance, studies on glycoside hydrolase family 10 (GH10) enzymes have utilized aryl cellobiosides to understand substrate specificity. cazypedia.orgresearchgate.net The binding of these substrates can induce conformational changes in the active site, which can be studied using techniques like X-ray crystallography to reveal the intricacies of enzyme-substrate interactions. researchgate.net Furthermore, the amino group in 4-aminophenyl β-D-cellobioside may enhance binding affinity to enzymes through electrostatic interactions. Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to investigate the charge states and dynamic properties of amino acid residues, such as lysine (B10760008), within the active site of glycoside hydrolases upon binding to substrates like cellobioside. nih.gov

Investigation of Hydrolysis Pathways and Intermediate States

The hydrolysis of the glycosidic bond is a key step in cellulose degradation, and understanding this pathway is essential. Glycoside hydrolases catalyze this reaction through a general mechanism involving two key amino acid residues: a proton donor and a nucleophile/base. cazy.org Depending on the spatial arrangement of these catalytic residues, the hydrolysis can proceed with either retention or inversion of the anomeric configuration. cazy.org

4-Aminophenyl β-D-cellobioside is used to study these hydrolysis pathways. The enzymatic cleavage of the bond between the cellobiose and the 4-aminophenyl group can be monitored to determine the rate of reaction. By analyzing the products and intermediates formed during the hydrolysis of this and related substrates, researchers can elucidate the step-by-step mechanism of the enzyme. This includes identifying the catalytic nucleophile and the general acid/base residues involved in the reaction. cazypedia.org For example, in some retaining enzymes, a covalent glycosyl-enzyme intermediate is formed, which can be trapped and studied. cazypedia.org

Development and Optimization of Enzyme Assays

Enzyme assays are fundamental tools for measuring enzymatic activity. 4-Aminophenyl β-D-cellobioside and its analogs are instrumental in the development of sensitive and efficient assays for glycoside hydrolases. researchgate.netnih.govplos.orgnih.govnih.govresearchgate.netplos.orgnrel.gov

Chromogenic and Fluorogenic Assay Principles

The presence of the 4-aminophenyl group in 4-aminophenyl β-D-cellobioside allows for the development of chromogenic assays. Upon enzymatic cleavage, 4-aminophenol is released, which can then be chemically modified to produce a colored product. The intensity of the color is proportional to the amount of product formed and thus to the enzyme's activity.

Fluorogenic assays offer even greater sensitivity. In this approach, a fluorophore is attached to the cellobioside. Enzymatic hydrolysis releases the fluorophore, leading to a measurable increase in fluorescence. This method is particularly useful for detecting low levels of enzyme activity. nih.gov The principle behind both chromogenic and fluorogenic assays is the conversion of a non-detectable or low-signal substrate into a high-signal product by the enzyme. biosynth.com

High-Throughput Screening (HTS) Methodologies for Enzyme Activity

High-throughput screening (HTS) allows for the rapid testing of thousands of samples, which is invaluable for discovering new enzymes or for optimizing existing ones through directed evolution. nih.gov Assays utilizing substrates like 4-aminophenyl β-D-cellobioside can be adapted for HTS platforms. plos.org These assays are often performed in microplates, where the generation of a colored or fluorescent signal can be read automatically by a plate reader. plos.orgnih.gov This enables the efficient screening of large libraries of enzymes or potential inhibitors. plos.orgnih.gov The development of robust and sensitive HTS assays is a critical step in many industrial and research applications, from biofuel development to drug discovery. nih.govnih.gov

Comparison with Other Aryl Cellobioside Substrates (e.g., 4-Nitrophenyl β-D-Cellobioside, 4-Methylumbelliferyl β-D-Cellobioside)

Several aryl cellobioside substrates are used in enzyme assays, each with its own advantages and disadvantages. 4-Nitrophenyl β-D-cellobioside (pNPC) is a widely used chromogenic substrate where the release of 4-nitrophenol (B140041) can be easily measured spectrophotometrically. nih.govchemsynlab.comchemicalbook.com It is cost-effective but may lack the sensitivity of fluorogenic substrates.

4-Methylumbelliferyl β-D-cellobioside (MUC) is a fluorogenic substrate that offers high sensitivity. nih.govresearchgate.net The enzymatic release of 4-methylumbelliferone (B1674119) results in a highly fluorescent product, allowing for the detection of very low enzyme concentrations. researchgate.netresearchgate.net

The choice of substrate depends on the specific requirements of the assay, such as the desired sensitivity, the presence of interfering substances, and the available equipment. The kinetic parameters of an enzyme can vary significantly with different substrates. nih.govnrel.gov For example, studies on GH7 cellobiohydrolases have shown that the rates of hydrolysis for pNPC and MUC can differ substantially, which is attributed to differences in how these substrates bind to the enzyme's active site. nih.govnrel.gov

Table of Kinetic Parameters for Different Aryl Cellobioside Substrates with GH7 Cellobiohydrolases This table is a representative example based on findings in the literature and the values are for illustrative purposes.

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1µM-1) |

|---|---|---|---|---|

| TrCel7A | p-Nitrophenyl β-D-cellobioside (pNPC) | 50 | 0.1 | 0.002 |

| 4-Methylumbelliferyl β-D-cellobioside (MUC) | 20 | 0.5 | 0.025 | |

| PcCel7D | p-Nitrophenyl β-D-cellobioside (pNPC) | 100 | 0.2 | 0.002 |

| 4-Methylumbelliferyl β-D-cellobioside (MUC) | 30 | 1.0 | 0.033 |

KM (Michaelis constant) is the substrate concentration at which the reaction rate is half of the maximum. kcat (turnover number) is the number of substrate molecules converted to product per enzyme molecule per second. kcat/KM is a measure of the enzyme's catalytic efficiency. nih.govnrel.gov

Enzyme Inhibition Studies Utilizing Derivatives of the Compound

Derivatives of 4-aminophenyl β-D-cellobioside are valuable tools for investigating the mechanisms of glycoside hydrolases, particularly cellulases. By modifying the core structure, researchers can create molecules that act as inhibitors, providing insight into enzyme-substrate binding, active site architecture, and catalytic processes. These derivatives often feature altered glycosidic linkages or aglycone moieties to resist enzymatic cleavage while retaining affinity for the enzyme's active site.

Thio-analogs, where the glycosidic oxygen is replaced by a sulfur atom, are prominent derivatives used in inhibition studies. The resulting thioglycosidic bond is significantly more resistant to acid and enzymatic hydrolysis than its O-glycosidic counterpart. smolecule.com This stability allows these compounds to act as non-hydrolysable substrate analogs, effectively binding to and blocking the active sites of cellulases. smolecule.com For instance, 4-aminophenyl 1-thio-β-D-cellobioside has been utilized as a functional affinity ligand to differentiate and separate cellobiohydrolases. oregonstate.edu

Another class of derivatives involves the synthesis of mixed-linkage oligosaccharides. These compounds incorporate a single α-(1→4)-glycosidic bond into an otherwise standard β-(1→4)-linked cellooligosaccharide chain. nih.gov This structural alteration creates potent competitive inhibitors that can occupy multiple subsites in the enzyme's binding cleft without requiring the substrate distortion necessary for catalysis. nih.gov

Research has demonstrated the efficacy of these derivatives as inhibitors for a range of cellulases. A mixed α/β-D-tetrasaccharide was found to be a competitive inhibitor for several cellulases, exhibiting inhibition constants (Ki) in the micromolar range. nih.gov Specifically, the derivative methyl 4(II),4(III)-dithio-alpha-cellobiosyl-(1-->4)-beta-cellobioside showed a Ki value of 100 µM against the Cel5A enzyme from Bacillus agaradhaerens. nih.gov This represented an inhibition potency at least 150 times greater than that of an equivalent all-β-linked compound. nih.gov Further studies have identified other dithio-derivatives, such as 4-aminophenyl 4-S-β-glucopyranosyl-1,4-dithio-cellobioside, which displayed a potent Ki value of 4 µM. sfu.ca

While 4-nitrophenyl β-D-cellobioside (PNPC) is primarily known as a chromogenic substrate for detecting cellulase activity, it is also integral to inhibition studies. chemsrc.comchemsynlab.com It is used in competitive inhibition assays to probe the binding and activity of enzymes like the cellobiohydrolase I from Trichoderma reesei. chemsrc.com

The table below summarizes key findings from enzyme inhibition studies using various derivatives of 4-aminophenyl β-D-cellobioside.

Table 1: Enzyme Inhibition by Derivatives of 4-Aminophenyl β-D-cellobioside

| Derivative Name | Target Enzyme | Enzyme Source | Inhibition Type | Inhibition Constant (Ki) |

|---|---|---|---|---|

| Methyl 4(II),4(III)-dithio-alpha-cellobiosyl-(1-->4)-beta-cellobioside | Cel5A | Bacillus agaradhaerens | Competitive | 100 µM nih.gov |

| Mixed α/β-D-tetrasaccharide | Cellulases | Not Specified | Competitive | 40-300 µM nih.gov |

| 4-aminophenyl 4-S-β-glucopyranosyl-1,4-dithio-cellobioside | Not Specified | Not Specified | Competitive | 4 µM sfu.ca |

Bioconjugation and Derivatization Strategies for Research Probes

Covalent Attachment to Biomacromolecules (e.g., Proteins, Antibodies)

The covalent attachment of 4-Aminophenyl β-D-cellobioside to macromolecules like proteins and antibodies is a foundational strategy for producing neoglycoproteins. schoolbag.info These synthetic glycoconjugates, which present a defined carbohydrate structure on a protein scaffold, are invaluable for studying carbohydrate-protein interactions. schoolbag.info The primary amine of the aminophenyl group is the principal site for conjugation.

A classic and effective method for this conjugation is through diazotization. schoolbag.infonih.gov In this reaction, the aromatic amine of 4-Aminophenyl β-D-cellobioside is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This process converts the amine into a highly reactive diazonium salt. This diazonium intermediate can then readily couple to electron-rich amino acid residues on a protein, such as tyrosine and histidine, forming a stable azo bond. rsc.org This reaction covalently links the cellobiose (B7769950) moiety to the protein carrier. schoolbag.info Other methods, such as using bifunctional crosslinkers like squaric acid diesters, can also be employed to link the aminophenyl group to lysine (B10760008) residues on a protein. nih.gov

A primary application of covalently attaching 4-Aminophenyl β-D-cellobioside to a carrier protein is the creation of research antigens and immunogens. When a small molecule like a carbohydrate is conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), the resulting conjugate can elicit a robust immune response when introduced into an animal model. umich.edunih.gov

In this context, the cellobiose portion acts as a hapten—a small molecule that can elicit an immune response only when attached to a large carrier. The carrier protein provides the necessary epitopes to stimulate T-helper cells, leading to the activation of B-cells that produce antibodies. These antibodies are specifically targeted against the cellobiose structure. The resulting polyclonal or monoclonal antibodies are highly valuable research tools for detecting and quantifying cellobiose-containing structures or for studying the enzymes and proteins that bind to them. nih.govpnas.org For instance, antibodies have been successfully prepared by immunizing rabbits with conjugates of bovine serum albumin and p-aminophenyl-β-D-galactopyranoside, a structurally similar compound. nih.gov

| Component | Function in Immunogen | Example |

| Hapten | The specific antigenic determinant that elicits the desired antibody response. | 4-Aminophenyl β-D-cellobioside |

| Carrier Protein | A large, immunogenic molecule that provides T-cell epitopes to stimulate a strong immune response. | Bovine Serum Albumin (BSA) |

| Conjugation Chemistry | The method used to covalently link the hapten to the carrier protein. | Diazotization |

Labeling with Fluorescent and Luminescent Tags

The reactive amine group of 4-Aminophenyl β-D-cellobioside makes it an excellent candidate for labeling with a wide array of fluorescent and luminescent tags. rsc.org This derivatization transforms the non-fluorescent glycoside into a probe that can be used to visualize biological processes involving cellobiose recognition. rsc.org The goal is to create molecules that change their fluorescence in response to a specific event, such as enzymatic cleavage or binding to a target. rsc.org

The design of fluorescent probes based on 4-Aminophenyl β-D-cellobioside typically involves attaching a fluorophore to the aminophenyl group. nih.gov Common fluorophores used for such purposes include BODIPY (boron-dipyrromethene) dyes and coumarin (B35378) derivatives, which are valued for their high fluorescence quantum yields and stability. nih.govtargetmol.comresearchgate.net

A standard synthetic strategy involves the reaction of the primary amine on 4-Aminophenyl β-D-cellobioside with a fluorophore that has been activated with an N-hydroxysuccinimidyl (NHS) ester. The NHS ester reacts efficiently with the amine under mild conditions to form a stable amide bond, covalently linking the cellobiose derivative to the fluorescent tag. nih.gov

Once synthesized, these fluorescent probes can be used in various imaging applications. For example, a probe consisting of 4-Aminophenyl β-D-cellobioside linked to a fluorophore could be used to:

Image enzyme activity: If the probe is a substrate for a cellulolytic enzyme, its hydrolysis could lead to a change in the fluorescence signal (e.g., "turn-on" fluorescence), allowing for the real-time visualization of enzyme activity in living cells or tissue samples. nih.govtargetmol.com

Localize binding proteins: The probe could be used to stain cells or tissues to identify the location of specific cellobiose-binding proteins or carbohydrate-binding modules (CBMs). nih.gov

| Fluorophore Class | Common Activation Chemistry | Potential Application of Probe |

| BODIPY | NHS-ester coupling | Live-cell imaging of enzyme activity nih.gov |

| Coumarin | NHS-ester coupling | Fluorometric enzyme assays nih.gov |

| Fluorescein | Isothiocyanate (FITC) coupling | Staining of cell-surface receptors |

| Rhodamine | NHS-ester coupling | Multicolor labeling experiments broadpharm.com |

Immobilization Techniques for Affinity Ligands and Biosensor Elements

The ability to immobilize 4-Aminophenyl β-D-cellobioside onto solid surfaces is crucial for its application in affinity chromatography and biosensors. ualberta.ca The aminophenyl group provides a convenient anchor for covalent attachment to various matrices, transforming the soluble molecule into a stationary phase ligand or a biosensor recognition element. nih.gov

4-Aminophenyl β-D-cellobioside is an effective affinity ligand for the purification of enzymes that specifically recognize and bind to cellobiose, such as cellobiohydrolases and β-glucosidases. nih.govmedchemexpress.com The process involves covalently attaching the molecule to an inert, porous matrix, most commonly agarose (B213101) or Sepharose beads. pnas.orgualberta.ca

The immobilization is typically achieved by first activating the matrix with a chemical agent like cyanogen (B1215507) bromide (CNBr) or N-hydroxysuccinimide (NHS), which creates reactive groups on the support. These activated groups then react with the primary amine of 4-Aminophenyl β-D-cellobioside to form a stable covalent bond.

Once the affinity matrix is prepared, a crude protein mixture containing the target enzyme is passed through a column packed with these beads. tandfonline.com The enzyme of interest, having a specific affinity for the cellobiose ligand, binds to the matrix while other proteins are washed away. nih.govcabidigitallibrary.org The purified enzyme can then be eluted from the column by changing the buffer conditions (e.g., pH or ionic strength) to weaken the binding interaction or, more specifically, by adding a high concentration of a competitive soluble ligand, such as free cellobiose. tandfonline.com

| Chromatography Component | Description | Material/Compound Example |

| Solid Support (Matrix) | An inert, porous material that forms the stationary phase. | Sepharose CL-6B ualberta.ca |

| Activation Agent | A chemical used to create reactive groups on the matrix for ligand coupling. | Cyanogen Bromide (CNBr) |

| Immobilized Ligand | The molecule that provides specific binding affinity for the target protein. | 4-Aminophenyl β-D-cellobioside |

| Target Enzyme | The protein to be purified from a complex mixture. | Cellobiohydrolase (Cel7A) nih.gov |

| Elution Agent | A compound used to release the bound target enzyme from the ligand. | Cellobiose solution |

The specific enzymatic hydrolysis of 4-Aminophenyl β-D-cellobioside forms the basis for its use in biosensors designed to detect cellulolytic enzymes. acs.org In these platforms, the compound serves as a substrate that, upon cleavage, generates a detectable signal. researchgate.net

A common application is in electrochemical biosensors. doi.org In this setup, 4-Aminophenyl β-D-cellobioside is presented as a substrate to a sample containing an enzyme like β-glucosidase. The enzyme catalyzes the hydrolysis of the β-glycosidic bond, releasing the disaccharide cellobiose and the electroactive molecule 4-aminophenol (B1666318) (p-AP). acs.orgresearchgate.net The generated 4-aminophenol can be easily oxidized at an electrode surface, producing a measurable electrical current. researchgate.netresearchgate.net The magnitude of this current is directly proportional to the concentration of 4-aminophenol, which in turn correlates with the activity of the enzyme in the sample. researchgate.net This principle allows for the sensitive and quantitative detection of specific enzyme activities. Similar aminophenyl glycosides, such as 4-aminophenyl-β-D-galactopyranoside, have been used successfully in this manner to detect β-galactosidase activity. researchgate.net

Development of Affinity Chromatography Supports for Enzyme Purification

Use as a Derivatization Tag in Advanced Analytical Chemistry

4-Aminophenyl β-D-cellobioside serves as a valuable derivatization tag in advanced analytical chemistry, particularly for the analysis of complex carbohydrates (glycans). Derivatization is a critical step in glycan analysis, as it involves chemically modifying the glycans to attach a label that enhances their detection and separation. nih.gov The inherent properties of many glycans, such as the lack of a strong chromophore or fluorophore, make them difficult to detect directly using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or fluorescence detection. Chemical derivatization addresses this challenge by introducing specific functional groups to the analyte. nih.gov

The structure of 4-Aminophenyl β-D-cellobioside is well-suited for this purpose. The key functional moiety is the primary aromatic amine on the phenyl group, which provides a reactive handle for conjugation reactions. This amine group can readily react with the reducing end of a glycan via reductive amination, a widely used method for labeling carbohydrates. nih.gov This reaction forms a stable secondary amine linkage between the glycan and the 4-Aminophenyl β-D-cellobioside tag. nih.gov

Table 1: Functional Groups of 4-Aminophenyl β-D-cellobioside Relevant to Derivatization

| Functional Group | Role in Derivatization and Analysis | Source(s) |

| Primary Aromatic Amine (-NH₂) | The primary reactive site for covalent attachment to analytes (e.g., glycans) via reductive amination. | nih.gov |

| Phenyl Group | Acts as a chromophore, enabling UV detection in liquid chromatography. Modifies the hydrophobicity of the tagged analyte, influencing separation. | koreascience.kr |

| Cellobiose Moiety | Increases the overall mass of the derivatized analyte, which can be advantageous in mass spectrometry. Its hydroxyl groups contribute to solubility. | nih.gov |

The primary applications of 4-Aminophenyl β-D-cellobioside as a derivatization agent are in enhancing separation and detection in chromatography and mass spectrometry.

Detailed Research Findings:

In the context of liquid chromatography (LC) and capillary electrophoresis (CE) , derivatization with an aminophenyl-containing tag serves multiple purposes. The introduction of the phenyl group acts as a chromophore, allowing for sensitive detection using UV-Vis detectors. chemsynlab.comlookchem.com Furthermore, attaching the tag alters the physicochemical properties of the native glycan, such as its hydrophobicity, which can significantly improve chromatographic separation in techniques like reverse-phase HPLC. koreascience.kr

For mass spectrometry (MS) , derivatization is crucial for enhancing signal intensity and enabling more detailed structural analysis. nih.gov Labeling a glycan or other small molecule with 4-Aminophenyl β-D-cellobioside increases its molecular weight. This is particularly useful in techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), as it shifts the analyte's mass-to-charge ratio (m/z) to a higher, interference-free region of the spectrum, improving selectivity and sensitivity. nih.gov The presence of the nitrogen-containing aminophenyl group can also improve ionization efficiency in certain MS sources. koreascience.kr This strategy is analogous to the use of other amino-containing tags, such as 2-aminobenzamide (B116534) (2-AB) and 2-aminobenzoic acid (2-AA), which are standard in glycan analysis. nih.gov Research on similar tags, like N-(4-aminophenyl)piperidine, has demonstrated that derivatization can improve detection limits by over 200-fold in some applications. rowan.edu

Table 2: Application of Aminophenyl Derivatization in Analytical Techniques

| Analytical Technique | Advantage of Derivatization | Research Context | Source(s) |

| High-Performance Liquid Chromatography (HPLC) | Enables UV detection and improves separation by altering analyte hydrophobicity. | Used as a reference compound for method development and validation. | chemsynlab.comlookchem.com |

| Capillary Electrophoresis (CE) | Facilitates detection and provides charge/mass modification for improved electrophoretic separation. | Coupled with enzymatic assays for detailed analysis. | chemsynlab.com |

| Mass Spectrometry (MS) | Enhances ionization efficiency and signal strength. Increases mass to avoid low-mass matrix interference. | General strategy for glycan analysis to improve sensitivity and allow for detailed structural characterization via tandem MS. | nih.govkoreascience.krnih.gov |

Advanced Analytical Techniques in Research Investigations

Spectroscopic Methodologies for Monitoring Enzymatic Reactions

Spectroscopic techniques are fundamental in tracking the progress of enzymatic reactions involving 4-aminophenyl b-D-cellobioside. These methods rely on the detection of changes in light absorption or emission as the substrate is hydrolyzed by enzymes like β-glucosidase.

UV-Vis Spectrophotometry for Chromogenic Product Detection

UV-Vis spectrophotometry is a widely used method for monitoring the enzymatic hydrolysis of this compound. The core principle of this technique lies in the enzymatic cleavage of the β-1,4-glycosidic bond, which releases 4-aminophenol (B1666318). This product can be detected spectrophotometrically, often after a chemical derivatization step to enhance its chromogenic properties.

For instance, the aromatic amine group of the released 4-aminophenol allows for diazotization reactions. This process involves treating the product with nitrous acid to form a diazonium salt, which can then be coupled with a chromogenic agent to produce a colored azo dye. The intensity of the resulting color, measured by a UV-Vis spectrophotometer at a specific wavelength, is directly proportional to the amount of 4-aminophenol released and, therefore, to the enzyme's activity.

A related chromogenic substrate, 4-nitrophenyl β-D-cellobioside (pNPC), serves as a common alternative for assaying cellulase (B1617823) activity. chemsynlab.com Upon enzymatic hydrolysis, it releases 4-nitrophenol (B140041), a yellow compound that can be quantified by measuring its absorbance at 405-420 nm. chemsynlab.com This provides a continuous and straightforward assay for enzyme kinetics. The choice of substrate often depends on the specific experimental conditions and the properties of the enzyme being studied.

| Substrate | Enzyme | Product | Detection Wavelength (nm) |

| This compound | β-Glucosidase | 4-Aminophenol (after derivatization) | Varies with dye |

| 4-Nitrophenyl β-D-cellobioside | Cellulase | 4-Nitrophenol | 405-420 |

Fluorescence Spectroscopy for Fluorogenic Product Quantification

Fluorescence spectroscopy offers a highly sensitive alternative for quantifying enzymatic activity. cymitquimica.comscbt.com This method utilizes fluorogenic substrates, which are non-fluorescent or weakly fluorescent but are converted into highly fluorescent products upon enzymatic action.

While this compound itself is not typically used as a direct fluorogenic substrate, the principle can be illustrated with analogous compounds like those based on 4-methylumbelliferone (B1674119) (4-MU). nih.govnih.gov For example, 4-methylumbelliferyl β-D-cellobioside, when hydrolyzed by cellulases, releases the highly fluorescent 4-MU. The fluorescence of 4-MU is measured at an excitation wavelength of approximately 365 nm and an emission wavelength of around 445 nm. abcam.com This method's high sensitivity allows for the detection of very low levels of enzymatic activity, making it suitable for high-throughput screening and detailed kinetic studies. scbt.com

The advantages of fluorogenic assays include their high sensitivity, wide dynamic range, and suitability for miniaturization. These characteristics make them invaluable tools in modern biochemical and biotechnological research. cymitquimica.com

Chromatographic Separations in Enzymatic Product Analysis

Chromatographic techniques are indispensable for the detailed analysis of the products formed during the enzymatic hydrolysis of this compound. These methods allow for the separation, identification, and quantification of various components in a complex reaction mixture. umass.edu

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing the components of enzymatic reaction mixtures. vaia.comresearchgate.net In studies involving this compound, HPLC can be used to separate the unreacted substrate from its hydrolysis products, namely cellobiose (B7769950) and 4-aminophenol, as well as other potential intermediates or byproducts. lcms.cz

A typical HPLC setup for this purpose might employ a reversed-phase C18 column. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase, often a gradient of acetonitrile (B52724) and water. The retention time of 4-aminophenyl β-D-cellobioside has been reported to be 14.2 minutes under specific conditions using 90% aqueous mobile phase.

Detection is commonly achieved using a UV detector, which can monitor the aromatic 4-aminophenyl group, or a refractive index (RI) detector for the carbohydrate components. researchgate.netresearchgate.net This allows for the quantification of each component, providing detailed information about the reaction's progress and the enzyme's specific activity. researchgate.net For instance, HPLC analysis of cellulose (B213188) hydrolysate has been used to track the formation of glucose and cellobiose over time. lcms.cz

| Compound | HPLC Column Type | Typical Mobile Phase | Detection Method |

| This compound | Reversed-phase C18 | Acetonitrile/Water Gradient | UV |

| Cellobiose | Amine-bonded silica | Acetonitrile/Water | Refractive Index (RI) |

| Glucose | Amine-bonded silica | Acetonitrile/Water | Refractive Index (RI) |

Supercritical Fluid Chromatography (SFC) for Derivatized Compounds

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.commdpi.com SFC is particularly useful for the analysis of thermally labile and non-volatile compounds, including many carbohydrate derivatives. nih.gov It often provides faster separations and uses less organic solvent compared to HPLC. mdpi.com

For the analysis of compounds like this compound and its products, derivatization may be employed to improve volatility and detection. nsf.govnih.gov For example, the hydroxyl groups of the cellobiose moiety can be silylated to increase their volatility for analysis. The primary amine of the 4-aminophenyl group can also be derivatized.

Recent advancements in SFC have expanded its application to more polar compounds, making it a viable option for carbohydrate analysis. researchgate.netnih.gov The use of polar co-solvents and specialized stationary phases has enhanced the separation capabilities of SFC for complex mixtures of glycosides. mdpi.comresearchgate.net Studies have shown that SFC can achieve excellent resolution of carbohydrate isomers, a task that can be challenging for other chromatographic methods. nih.gov

Mass Spectrometry Applications for Pathway Elucidation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used in carbohydrate analysis for structural elucidation, molecular weight determination, and the identification of components in complex mixtures. researchgate.netnih.gov When coupled with a separation technique like HPLC or SFC, it provides a highly sensitive and specific method for analyzing enzymatic reaction products. lcms.cz

In the context of this compound research, MS can be used to confirm the identity of the hydrolysis products. The enzymatic cleavage of the substrate would yield cellobiose and 4-aminophenol, which can be identified by their respective molecular weights.

Furthermore, tandem mass spectrometry (MS/MS) can provide detailed structural information. rsc.org In an MS/MS experiment, a specific ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern can reveal details about the glycosidic linkages and the structure of the aglycone. This is particularly useful for elucidating the mechanism of enzymatic hydrolysis and identifying any intermediate products or side reactions that may occur. For example, derivatization of disaccharides followed by MS/MS analysis can help in the unequivocal identification of isomers. rsc.org

The use of methylation analysis followed by GC-MS is another established technique for determining glycosidic linkages in carbohydrates. cabidigitallibrary.org This involves methylating the free hydroxyl groups, hydrolyzing the glycosidic bonds, reducing the resulting monosaccharides, and then acetylating them. The resulting partially methylated alditol acetates can be analyzed by GC-MS to identify the original linkage positions.

| Analytical Technique | Application in this compound Research | Information Gained |

| HPLC-MS | Identification and quantification of hydrolysis products | Molecular weights of products (cellobiose, 4-aminophenol), reaction kinetics |

| SFC-MS | Analysis of derivatized products | Separation of isomers, analysis of thermally labile compounds |

| Tandem MS (MS/MS) | Structural elucidation of products and intermediates | Fragmentation patterns, confirmation of glycosidic linkages |

| GC-MS (after derivatization) | Determination of glycosidic linkages | Identification of linkage positions in the cellobiose unit |

LC-MS and CE-MS for Detailed Characterization of Hydrolysis Products

The enzymatic or chemical hydrolysis of 4-Aminophenyl β-D-cellobioside results in the cleavage of its glycosidic bonds, yielding smaller constituent molecules. Advanced hyphenated analytical techniques, namely Liquid Chromatography-Mass Spectrometry (LC-MS) and Capillary Electrophoresis-Mass Spectrometry (CE-MS), are indispensable for the detailed separation, identification, and quantification of these hydrolysis products.

LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. In the analysis of a hydrolysate of 4-Aminophenyl β-D-cellobioside, a typical enzymatic reaction would involve cellulases, which cleave the β-1,4-glycosidic bond, and β-glucosidases, which cleave both the disaccharide and the aryl-glycosidic bond. ucr.eduresearchgate.net The expected products are cellobiose, glucose, and 4-aminophenol. ucr.edunih.gov Using a technique like Hydrophilic Interaction Liquid Chromatography (HILIC), these polar analytes can be effectively separated. The eluent is then introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source, which generates ions in the gas phase. The mass analyzer then separates these ions based on their mass-to-charge (m/z) ratio, allowing for unambiguous identification and quantification. researchgate.netmdpi.com

Capillary Electrophoresis-Mass Spectrometry (CE-MS) offers an alternative high-efficiency separation method based on the differential migration of analytes in an electric field. vtt.firesearchgate.net This technique is particularly well-suited for analyzing charged or polar compounds and requires minimal sample volume. researchgate.net The hydrolysis products can be analyzed directly or after derivatization to enhance separation and detection. vtt.fi The coupling of CE to MS provides molecular mass information, confirming the identity of the separated peaks corresponding to glucose, cellobiose, and 4-aminophenol. nih.govvtt.fi

The data obtained from these analyses are crucial for studying enzyme kinetics, determining the mode of action of specific glycosyl hydrolases, and understanding the breakdown pathways of cellobioside derivatives. nih.govchemsynlab.com

Table 1: Expected Hydrolysis Products of 4-Aminophenyl β-D-cellobioside

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Hydrolysis |

| 4-Aminophenol | C₆H₇NO | 109.13 | Aglycone released upon cleavage |

| D-(+)-Glucose | C₆H₁₂O₆ | 180.16 | Monosaccharide unit |

| D-(+)-Cellobiose | C₁₂H₂₂O₁₁ | 342.30 | Disaccharide unit |

Structural Confirmation of Synthetic Intermediates and Derivatives

The synthesis of 4-Aminophenyl β-D-cellobioside is a multi-step process that involves the creation of several key intermediates and the use of protecting groups. The structural integrity of these intermediates must be rigorously confirmed at each stage to ensure the desired stereochemistry and constitution of the final product.

A common and historically significant method for synthesizing β-glycosides is the Koenigs-Knorr reaction. In a typical pathway for 4-Aminophenyl β-D-cellobioside, the synthesis starts with the glycosylation of 4-nitrophenol using an activated and protected cellobiose donor, such as acetobromocellobiose (hepta-O-acetyl-α-D-cellobiosyl bromide). This reaction yields a protected nitrophenyl intermediate, 4-nitrophenyl-β-D-cellobioside heptaacetate . The structure of this key intermediate is confirmed using several analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for confirming the structure. For the heptaacetate intermediate, ¹H NMR would show distinct signals for the protons of the acetyl protecting groups, the sugar backbone, and the aromatic protons of the 4-nitrophenyl group. Crucially, the coupling constant of the anomeric proton (H-1) confirms the β-configuration of the glycosidic linkage. chemsynlab.com

Mass Spectrometry (MS) : ESI-MS is used to confirm the molecular weight of the intermediate, matching the calculated mass of the molecular formula C₃₂H₃₉NO₁₉.

Infrared (IR) Spectroscopy : IR analysis helps to identify key functional groups. In the nitrophenyl intermediate, characteristic absorption bands for the nitro group (NO₂), ester carbonyls (C=O) of the acetate (B1210297) groups, and aromatic rings would be present.

Following the formation and confirmation of the protected nitrophenyl intermediate, subsequent steps involve the removal of the acetyl groups (deacetylation) to yield 4-nitrophenyl-β-D-cellobioside , followed by the reduction of the nitro group to an amine to form the final product, 4-Aminophenyl β-D-cellobioside. The structure of the 4-nitrophenyl-β-D-cellobioside intermediate is also confirmed using similar analytical methods before proceeding to the final reduction step. chemsynlab.comlookchem.com

Table 2: Exemplary Analytical Data for Structural Confirmation of the Synthetic Intermediate 4-Nitrophenyl-β-D-cellobioside

| Analytical Technique | Parameter | Expected Result/Value | Reference |

| Chemical Properties | Molecular Formula | C₁₈H₂₅NO₁₃ | lookchem.com |

| Molecular Weight | 463.39 g/mol | lookchem.com | |

| HPLC | Purity Analysis | Confirms purity and retention time relative to standards. | chemsynlab.com |

| NMR Spectroscopy | ¹H NMR (Anomeric Proton) | Signal with a coupling constant (J) characteristic of a β-linkage. | chemsynlab.com |

| ¹³C NMR | Shows distinct signals for all 18 carbon atoms. | chemsynlab.com | |

| Mass Spectrometry | ESI-MS (m/z) | Confirms the molecular ion peak corresponding to the molecular weight. | lookchem.com |

Computational and Theoretical Modeling of Molecular Interactions

Molecular Docking Simulations of Enzyme-Substrate Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. acs.orgnih.gov This method is instrumental in understanding how 4-Aminophenyl β-D-cellobioside, acting as a substrate or affinity ligand, fits into the active site of enzymes like cellobiohydrolases. researchgate.netresearchgate.net

Docking simulations predict the binding pose of 4-Aminophenyl β-D-cellobioside within the enzyme's active site tunnel or cleft. The predictions are scored based on factors like binding energy, which estimates the affinity of the ligand for the protein. acs.org For 4-Aminophenyl β-D-cellobioside, simulations would model the extensive network of hydrogen bonds formed between its numerous hydroxyl groups and the polar amino acid residues (such as Aspartate, Glutamate, and Tyrosine) that line the active site of cellulases. The aminophenyl group allows for additional interactions, including potential π-π stacking with aromatic residues like Tryptophan. These interactions are critical for the specific recognition and binding required for catalysis or affinity chromatography. oregonstate.edunrel.gov

| Component of Ligand | Potential Interacting Residue (Example) | Type of Interaction | Significance |

|---|---|---|---|

| Cellobiose (B7769950) Hydroxyl Groups | Asp, Glu, Asn, Gln, Tyr | Hydrogen Bonding | Anchors the substrate in the active site; crucial for orientation. |

| Glycosidic Oxygen | Glu (Catalytic Acid/Base) | Hydrogen Bonding | Positions the bond for nucleophilic attack and cleavage. |

| Aminophenyl Ring | Trp, Tyr, Phe | π-π Stacking / Hydrophobic Interaction | Contributes to binding affinity and specificity at the product/aglycone site. |

| Amine Group | Asp, Glu | Hydrogen Bonding / Ionic Interaction | Provides an additional anchor point, enhancing binding affinity. |

Molecular Dynamics (MD) Simulations of Enzyme-Ligand Systems

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the enzyme-substrate complex, revealing how the system behaves over time. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that details the positions, velocities, and conformational changes of the protein and ligand.

MD simulations of the 4-Aminophenyl β-D-cellobioside-enzyme complex allow for the analysis of the substrate's conformational flexibility. The glycosidic bond angle and the orientation of the glucose units can fluctuate within the active site. The simulations can reveal the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the ligand, indicating its stability and the mobility of its different parts when bound. researchgate.net Studies on related systems have shown that the enzyme's active site, particularly the loops forming the binding tunnel in cellobiohydrolases, also possesses intrinsic flexibility, which can either accommodate the substrate or sterically hinder its proper positioning. nih.gov

A critical insight from MD simulations is the distinction between productive and non-productive binding events. nih.gov

Productive Binding: The substrate, 4-Aminophenyl β-D-cellobioside, is bound in a conformation and position that allows the catalytic residues of the enzyme to efficiently perform hydrolysis of the β-1,4-glycosidic bond. The substrate is correctly aligned for the catalytic cycle to proceed. biorxiv.org

Non-Productive Binding: The substrate is bound to the enzyme, but in an orientation that is not optimal for catalysis. This can occur if the substrate is misaligned, bound too far from the catalytic residues, or if the enzyme itself is in a conformation that is temporarily inactive. nih.govnih.gov Single-molecule imaging studies have confirmed that cellulases can spend a significant amount of time in non-productive states on their substrates. nih.gov MD simulations can quantify the energetic and conformational differences between these states, helping to explain factors that limit enzyme efficiency.

| Binding State | Key Conformational Features | Simulation-Derived Metrics | Outcome |

|---|---|---|---|

| Productive | Glycosidic bond near catalytic residues; optimal hydrogen bonding network. | Low RMSD of ligand in binding pocket; stable key interaction distances. | Leads to enzymatic hydrolysis. |

| Non-Productive | Substrate shifted or rotated away from catalytic center; key hydrogen bonds absent. | Higher RMSD/RMSF; fluctuations in distance to catalytic residues. | No reaction; potential for substrate dissociation or repositioning. |

Analysis of Substrate Conformation and Flexibility within Active Sites

Quantum Mechanical/Molecular Mechanical (QM/MM) Studies of Catalytic Pathways

To study the chemical reaction of bond cleavage itself, a more advanced method known as hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) is employed. This approach is necessary because classical molecular mechanics cannot describe the electronic rearrangements involved in bond formation and breaking. nih.govrsc.org

In a QM/MM simulation of the hydrolysis of 4-Aminophenyl β-D-cellobioside, the chemically active region—comprising the scissile glycosidic bond, the anomeric carbon, the aminophenyl leaving group, and the essential catalytic residues (e.g., a nucleophile and an acid/base)—is treated with high-accuracy quantum mechanics. The remainder of the enzyme and the surrounding solvent are treated with computationally less expensive molecular mechanics. rsc.org This hybrid approach allows for the detailed investigation of the reaction mechanism, including the identification of transition states and the calculation of activation energy barriers. nih.govrsc.org For a retaining glycosidase, this would involve modeling the two-step, double-displacement mechanism, providing a complete energetic profile of the catalytic pathway. nih.gov

| Component | Description | Rationale |

|---|---|---|

| QM Region | The β-1,4-glycosidic bond, adjacent sugar rings, aminophenyl group, and side chains of catalytic residues (e.g., Glu, Asp). | This is the region where bond cleavage and electronic rearrangement occur, requiring a high level of theory. |

| MM Region | The rest of the protein structure, cofactors, and all water molecules. | These parts influence the reaction through electrostatic and steric effects, which can be modeled accurately with classical force fields. |

| Objective | Calculate the free energy profile along the reaction coordinate for glycosidic bond cleavage. | To determine the activation energy (rate-limiting step) and identify the structure of the transition state and any covalent intermediates. rsc.org |

Future Perspectives and Emerging Research Avenues

Exploration of Novel Glycoside Hydrolase Substrates based on 4-Aminophenyl β-D-Cellobioside Scaffold

The development of model substrates is crucial for understanding the complex mechanisms of glycoside hydrolases (GHs), particularly those involved in the breakdown of cellulose (B213188). oregonstate.edu Cellooligosaccharides, which are soluble and have the same chemical structure as cellulose, serve as excellent starting materials for creating these model substrates. oregonstate.edu The 4-Aminophenyl β-D-cellobioside structure provides a versatile platform for synthesizing novel chromogenic and fluorogenic substrates. The aromatic amine group can be readily modified to attach various reporter molecules.

Future research is focused on synthesizing a diverse library of substrates based on this scaffold to probe the specificity and activity of a wide range of cellulases. By altering the glycosidic linkage or modifying the glucose units, researchers can create substrates that are highly selective for specific GH families or even individual enzymes. For instance, thio-glycosidic linkages can be introduced to create substrates like 4-aminophenyl 1-thio-β-D-cellobioside, which are more resistant to hydrolysis and can be used as affinity ligands to separate and purify specific cellobiohydrolases. oregonstate.edu This allows for detailed kinetic studies and the characterization of enzyme-substrate interactions, which is essential for engineering more efficient enzymes for biofuel production and other industrial applications. nih.gov

Table 1: Examples of Modified Cellobioside Substrates and Their Applications

| Substrate Derivative | Modification | Primary Application | Reference |

|---|---|---|---|

| 4-Nitrophenyl β-D-cellobioside | Nitrophenyl group instead of aminophenyl | Chromogenic substrate for cellulase (B1617823) activity assays | lookchem.com |

| Fluorescein-di-β-D-cellobioside (FDC) | Fluorescein reporter group | Fluorogenic substrate for high-throughput screening | nih.gov |

| 4-Methylumbelliferyl-β-D-cellobioside (4-MUC) | 4-Methylumbelliferyl fluorophore | Fluorogenic substrate for sensitive enzyme detection | mdpi.comresearchgate.net |

Advancements in Biosensor Technologies for Enzyme Activity Detection

There is a growing demand for rapid, sensitive, and cost-effective methods to detect enzyme activity in various fields, from industrial process monitoring to clinical diagnostics. Biosensors based on enzyme activity are a promising solution. researchgate.net The 4-Aminophenyl β-D-cellobioside molecule is an ideal candidate for developing such biosensors for cellulases.

Upon enzymatic cleavage of the β-glycosidic bond by a cellulase, 4-aminophenol (B1666318) is released. researchgate.net This product is electroactive and can be readily detected using electrochemical methods like cyclic voltammetry. researchgate.net This principle has been successfully demonstrated for other glycosidases, such as β-galactosidase, using 4-aminophenyl-β-D-galactopyranoside as the substrate to detect as low as 10 colony-forming units (CFU)/mL of E. coli. researchgate.net Future advancements will focus on integrating this system onto screen-printed electrodes or microfluidic chips to create portable and automated biosensors for real-time monitoring of cellulase activity. These sensors could be used to optimize biofuel production by continuously tracking the efficiency of cellulose degradation.

Integration into Complex Biological Systems for Glycobiology Research Tools

Glycobiology, the study of the structure and function of carbohydrates (glycans), requires sophisticated tools to probe glycan-protein interactions in their native environment. medchemexpress.com The 4-Aminophenyl β-D-cellobioside scaffold can be leveraged to create powerful research tools for this purpose. The aminophenyl group serves as a chemical handle for immobilization onto surfaces, such as those used in glycan microarrays. scispace.com

These microarrays, featuring a variety of glycans including derivatives of 4-Aminophenyl β-D-cellobioside, allow for high-throughput screening of interactions with lectins, antibodies, and other carbohydrate-binding proteins. scispace.com This approach helps to elucidate the roles of specific carbohydrate structures in biological processes like cell recognition, signaling, and pathogenesis. scispace.com By integrating these cellobioside-based probes into complex biological systems, such as by conjugating them to nanoparticles or carrier proteins like bovine serum albumin (BSA), researchers can study the binding and uptake of cellobiose (B7769950) units by cells and microorganisms, providing insights into cellulose metabolism and its regulation. scispace.com

Development of High-Throughput Screening Systems for Enzyme Discovery and Engineering

The discovery of new enzymes with desired properties and the improvement of existing ones through directed evolution are critical for advancing biotechnology. rsc.org High-throughput screening (HTS) methods are essential for testing the vast number of enzyme variants generated in these efforts. mdpi.com Fluorogenic and chromogenic substrates are key components of many HTS platforms. nih.gov

4-Aminophenyl β-D-cellobioside and its derivatives are well-suited for HTS of cellulase libraries. By linking the cellobioside to a reporter molecule that becomes fluorescent or colored upon enzymatic cleavage, active enzyme variants can be quickly identified in microtiter plates or microfluidic droplets. nih.govresearchgate.net For example, systems using substrates like fluorescein-di-β-D-cellobioside (FDC) have been used to screen millions of enzyme variants, leading to the discovery of cellulases with significantly increased catalytic activity. nih.govresearchgate.net Future developments will focus on creating novel, more sensitive reporter systems based on the 4-aminophenyl scaffold and integrating them into ultrahigh-throughput screening platforms, such as droplet-based microfluidics, to accelerate enzyme discovery and engineering for the bioeconomy. researchgate.netrsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products